1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a furan ring, a piperidine ring, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the furan-2-ylcarbonyl group: This can be achieved through the acylation of furan with an appropriate acyl chloride.
Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate precursors.
Coupling of the furan-2-ylcarbonyl group with the piperidine ring: This step involves the reaction of the furan-2-ylcarbonyl chloride with the piperidine derivative.
Introduction of the trimethylphenyl group: This can be achieved through a substitution reaction using a trimethylphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to the formation of furan-2,3-dione, while reduction of the carbonyl group could yield the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the trimethyl groups on the phenyl ring.
1-(furan-2-ylcarbonyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide: Similar structure but has only two methyl groups on the phenyl ring.
Uniqueness
1-(furan-2-ylcarbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-13-11-14(2)18(15(3)12-13)21-19(23)16-6-8-22(9-7-16)20(24)17-5-4-10-25-17/h4-5,10-12,16H,6-9H2,1-3H3,(H,21,23) |
InChI Key |
QQZBWKLNNAVOQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C |
solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.